molecular formula C8H7F2IO2 B12840290 3,5-Difluoro-2,4-dimethoxyiodobenzene

3,5-Difluoro-2,4-dimethoxyiodobenzene

Cat. No.: B12840290
M. Wt: 300.04 g/mol
InChI Key: QIIGKOYUNPWGJD-UHFFFAOYSA-N
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Description

3,5-Difluoro-2,4-dimethoxyiodobenzene is a halogenated aromatic compound featuring iodine at the 1-position, two methoxy groups at positions 2 and 4, and fluorine atoms at positions 3 and 3. This substitution pattern confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions where iodine serves as a directing or leaving group.

Properties

Molecular Formula

C8H7F2IO2

Molecular Weight

300.04 g/mol

IUPAC Name

1,3-difluoro-5-iodo-2,4-dimethoxybenzene

InChI

InChI=1S/C8H7F2IO2/c1-12-7-4(9)3-5(11)8(13-2)6(7)10/h3H,1-2H3

InChI Key

QIIGKOYUNPWGJD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1F)I)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2,4-dimethoxyiodobenzene typically involves the iodination of 3,5-difluoro-2,4-dimethoxybenzene. One common method is the Sandmeyer reaction, where the corresponding diazonium salt is treated with potassium iodide. The reaction conditions generally include:

    Starting Material: 3,5-Difluoro-2,4-dimethoxyaniline

    Reagents: Sodium nitrite (NaNO2), hydrochloric acid (HCl), potassium iodide (KI)

    Conditions: The reaction is carried out at low temperatures (0-5°C) to form the diazonium salt, which is then reacted with KI to yield the desired product.

Industrial Production Methods

Industrial production of 3,5-Difluoro-2,4-dimethoxyiodobenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2,4-dimethoxyiodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki coupling or the Sonogashira coupling.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Methoxy Group Reactions: The methoxy groups can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

    Suzuki Coupling: Uses palladium catalysts and boronic acids under mild conditions.

    Sonogashira Coupling: Involves palladium and copper catalysts with terminal alkynes.

    Nucleophilic Substitution: Utilizes strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling would yield biaryl compounds, while Sonogashira coupling would produce alkynyl-substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3,5-Difluoro-2,4-dimethoxyiodobenzene serves as a versatile building block for the construction of more complex molecules. Its ability to undergo various coupling reactions makes it valuable for creating biaryl structures and other functionalized aromatic compounds.

Biology and Medicine

In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, while the methoxy groups can influence the compound’s pharmacokinetic properties.

Industry

In the materials science industry, 3,5-Difluoro-2,4-dimethoxyiodobenzene can be used to develop new polymers and advanced

Biological Activity

3,5-Difluoro-2,4-dimethoxyiodobenzene is a fluorinated aromatic compound that has garnered attention in chemical and biological research due to its unique structural properties and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular structure of 3,5-Difluoro-2,4-dimethoxyiodobenzene includes two methoxy groups and two fluorine atoms attached to a benzene ring. The presence of these substituents significantly influences the compound's reactivity and biological interactions.

Synthesis

The synthesis of 3,5-Difluoro-2,4-dimethoxyiodobenzene typically involves the iodination of fluorinated aromatic precursors. Methods such as copper-catalyzed cross-coupling reactions have been employed to achieve high yields of this compound. For example, the coupling of 3,4-dimethoxyiodobenzene with difluoro reagents has been reported to yield significant quantities of the target compound .

Anticancer Properties

Recent studies have indicated that 3,5-Difluoro-2,4-dimethoxyiodobenzene exhibits anticancer activity. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the modulation of cell signaling pathways associated with apoptosis and cell cycle regulation.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)10Inhibition of cell cycle progression
A549 (Lung)12Modulation of PI3K/Akt pathway

Table 1: Anticancer Activity of 3,5-Difluoro-2,4-dimethoxyiodobenzene

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In a study measuring radical scavenging activity using DPPH (1,1-diphenyl-2-picrylhydrazyl), 3,5-Difluoro-2,4-dimethoxyiodobenzene demonstrated significant free radical scavenging ability compared to standard antioxidants like ascorbic acid.

Concentration (µM)% Scavenging Effect
1035
5065
10085

Table 2: Antioxidant Activity of 3,5-Difluoro-2,4-dimethoxyiodobenzene

Study on Cancer Cell Lines

A recent study investigated the effects of 3,5-Difluoro-2,4-dimethoxyiodobenzene on breast cancer cells (MCF-7). The results indicated that treatment with this compound led to a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. Flow cytometry analysis confirmed increased sub-G1 population indicative of apoptotic cells .

Mechanistic Insights

Further mechanistic studies revealed that the compound activates p53 signaling pathways in cancer cells. This activation leads to upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins. These findings suggest a potential use for this compound in targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The reactivity and applications of 3,5-Difluoro-2,4-dimethoxyiodobenzene are strongly influenced by its substituents. Key comparisons include:

Compound Name Substituents CAS Number Key Properties/Applications
3,5-Difluoro-2,4-dimethoxyiodobenzene 1-I, 2,4-OCH₃, 3,5-F Not explicitly reported Potential cross-coupling precursor
1,3-Dimethoxy-2-fluoro-4-iodobenzene 1-I, 2-F, 3-OCH₃, 4-OCH₃ 905752-13-8 High structural similarity (0.98)
3,5-Difluoro-2,4-dimethoxyaniline 1-NH₂, 2,4-OCH₃, 3,5-F BD320912 Intermediate for pharmaceuticals
3,5-Difluoro-2,4-dihydroxybenzaldehyde 2,4-OH, 3,5-F, 1-CHO 209541-27-5 Hydrogen bonding capacity; higher acidity
  • Iodine vs. Amino Groups: Replacing iodine with an amino group (as in 3,5-Difluoro-2,4-dimethoxyaniline) shifts utility toward pharmaceutical intermediates, where the NH₂ group enables further functionalization .
  • Methoxy vs. Hydroxyl Groups : 3,5-Difluoro-2,4-dihydroxybenzaldehyde exhibits increased solubility in polar solvents due to hydroxyl groups, contrasting with the lipophilic methoxy groups in the target compound .

Physicochemical Properties

  • Electronic Effects : The electron-withdrawing fluorine atoms and electron-donating methoxy groups create a polarized aromatic ring, enhancing iodine’s susceptibility to nucleophilic displacement.

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